molecular formula C21H25NO3 B4033149 3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005110-57-5

3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4033149
CAS No.: 1005110-57-5
M. Wt: 339.4 g/mol
InChI Key: VVBQHCRMLCIBDR-UHFFFAOYSA-N
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Description

This compound belongs to the norbornene-carboxylic acid family, characterized by a bicyclo[2.2.1]hept-5-ene scaffold. The carboxylic acid group at position 2 and the 4-benzylpiperidine carbonyl moiety at position 3 distinguish it from other derivatives.

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-20(18-16-6-7-17(13-16)19(18)21(24)25)22-10-8-15(9-11-22)12-14-4-2-1-3-5-14/h1-7,15-19H,8-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBQHCRMLCIBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126110
Record name 3-[[4-(Phenylmethyl)-1-piperidinyl]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005110-57-5
Record name 3-[[4-(Phenylmethyl)-1-piperidinyl]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005110-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(Phenylmethyl)-1-piperidinyl]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 4-benzylpiperidine under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds containing the benzylpiperidine structure exhibit activity at muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. The specific compound under discussion has been explored as a potential muscarinic receptor antagonist , which could offer therapeutic benefits in managing these conditions .

Anti-inflammatory Properties

Several studies have demonstrated that derivatives of piperidine-based compounds possess anti-inflammatory properties. The compound has been identified as a potential inhibitor of the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses. This suggests its utility in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

Anticancer Activity

Emerging research points to the anticancer potential of bicyclic compounds similar to 3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . Preliminary studies have shown that certain analogs can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy .

Case Study 1: Muscarinic Receptor Antagonism

A study published in a patent document highlighted the effectiveness of benzylpiperidine derivatives as muscarinic receptor antagonists. The results indicated significant improvements in cognitive function in animal models when treated with compounds similar to the one discussed here, showcasing its potential application in neuropharmacology .

Case Study 2: Anti-inflammatory Screening

In another investigation focusing on anti-inflammatory agents, compounds structurally related to This compound were screened for their ability to inhibit cytokine production. Results demonstrated a marked reduction in pro-inflammatory cytokines, supporting the hypothesis that these compounds can modulate inflammatory pathways effectively .

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related norbornene-carboxylic acid derivatives, focusing on substituent groups, synthesis yields, and reported biological activities.

Compound Name Substituent at Position 3 Key Properties/Activities Reference ID
Target : 3-[(4-Benzylpiperidin-1-yl)carbonyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Benzylpiperidine carbonyl High lipophilicity (predicted); potential CNS or enzyme-targeted applications N/A
Norbo-1: Exo-N-(3-(4-phenylpiperazin-1-yl)propyl)-carboxamide 4-Phenylpiperazine propyl Serotonin receptor modulation; synthesized in 55% yield (endo isomer)
IPA: 7-Methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-carboxylic acid Xanthene derivative Inhibits phosphatidic acid binding to Sec18 (AAA protein); validated via NMR/LC-MS
PKZ18: 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)-carboxylic acid Thiazole-carboxamide Anti-MRSA activity (MIC = 8 µg/mL); non-toxic to eukaryotic cells
3-(4-Methylpiperidine-1-carbonyl)-carboxylic acid 4-Methylpiperidine carbonyl Pharmaceutical intermediate; marketed as a medicinal chemistry building block
3-[(Tetrahydrofuran-2-ylmethoxy)carbonyl]-carboxylic acid Tetrahydrofuran-methoxy carbonyl Higher polarity (logP ~1.2); used in polymer chemistry
3-((4-Acetylphenyl)carbamoyl)-carboxylic acid 4-Acetylphenyl carbamoyl Discontinued research compound; CAS 353514-61-1

Stereochemical and Isomeric Considerations

  • Endo vs. Exo Isomerism: The norbornene scaffold’s rigidity leads to distinct endo/exo isomers, impacting reactivity and bioactivity. For example, Norbo-1 (exo) and Norbo-2 (endo) show differential receptor binding due to spatial orientation . The target compound’s 4-benzylpiperidine group may favor the endo isomer for optimal target engagement, as seen in CA-Nor1 (55% yield for endo) .
  • Synthesis Challenges: Column chromatography is commonly required for isomer separation, as demonstrated in the purification of endo-norbornene carboxylic acid derivatives (81% yield) .

Physicochemical Properties

  • Lipophilicity : The 4-benzylpiperidine group increases logP compared to polar derivatives like 3-[(tetrahydrofuran-2-ylmethoxy)carbonyl]-carboxylic acid, which has a logP of ~1.2 .
  • Solubility : Carboxylic acid derivatives with hydrophilic substituents (e.g., hydroxyethylcarbamoyl in ) exhibit better aqueous solubility than the target compound .

Biological Activity

The compound 3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid , commonly referred to as BPBCA , is a complex organic molecule notable for its unique bicyclic structure and potential biological activities. This article aims to provide an in-depth analysis of BPBCA's biological activity, including its mechanism of action, therapeutic applications, and comparative studies with related compounds.

Structure Overview

BPBCA features a bicyclo[2.2.1]heptene core, which is a common motif in bioactive molecules. Its chemical formula is C21H25NO3C_{21}H_{25}NO_3, and it has a molecular weight of 341.44 g/mol. The presence of the piperidine ring contributes to its interaction with various biological targets.

PropertyValue
IUPAC Name3-(4-benzylpiperidin-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS Number1005110-57-5
Molecular FormulaC21H25NO3
Molecular Weight341.44 g/mol

The biological activity of BPBCA is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The piperidine moiety can modulate receptor activity, influencing various physiological responses.

Pharmacological Effects

BPBCA has been studied for its potential pharmacological effects, including:

  • Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Antinociceptive Properties : Preliminary studies suggest that BPBCA may exhibit pain-relieving properties.
  • Anti-inflammatory Activity : BPBCA has shown potential in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of BPBCA:

  • Neuropharmacological Study : A study conducted on rodent models indicated that BPBCA administration resulted in significant alterations in locomotor activity, suggesting CNS involvement (Source: MDPI) .
  • Pain Relief Assessment : In a controlled experiment assessing antinociceptive effects, BPBCA demonstrated a dose-dependent reduction in pain response, comparable to standard analgesics (Source: Science.gov) .
  • Anti-inflammatory Evaluation : Research highlighted BPBCA's ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent (Source: Google Patents) .

Comparative Analysis with Similar Compounds

To better understand BPBCA's unique properties, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeKey Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acidBicyclicModerate anti-inflammatory effects
5-Norbornene-2-carboxylic acidBicyclicLimited CNS interaction
4-BenzylpiperidinePiperidineStrong CNS effects but lacks bicyclic structure

BPBCA stands out due to its combination of the bicyclic structure and the piperidine ring, which enhances its potential interactions with biological targets.

Q & A

Q. What strategies validate the compound’s proposed mechanism of action in biological assays?

  • Methodological Answer :
  • Knockdown/knockout studies : Use siRNA or CRISPR to silence putative targets and assess activity loss .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities with purified proteins .
  • Metabolic profiling : Track metabolite formation in cell lysates via LC-MS to identify bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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